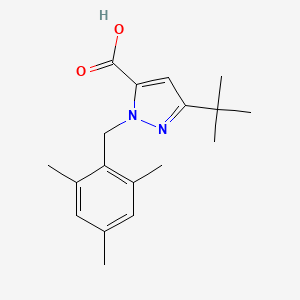
Ferrosilicon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrosilicon appears as a solid alloy of iron and silicon. Used to add silicon to iron and steel. This compound is an odorless, crystalline solid metal. It is flammable and can react explosively with oxidizing materials. In the presence of moisture or water it may emit toxic and explosive fumes. It is used in magnesium processing.
Propriétés
Numéro CAS |
8049-17-0 |
|---|---|
Formule moléculaire |
FeSi2 |
Poids moléculaire |
112.02 g/mol |
InChI |
InChI=1S/Fe.Si2/c;1-2 |
Clé InChI |
KRMAWHGVFKZFFP-UHFFFAOYSA-N |
SMILES |
[Si]#[Si].[Fe] |
SMILES canonique |
[Si]#[Si].[Fe] |
Densité |
5.4 (USCG, 1999) |
Description physique |
Ferrosilicon appears as a solid alloy of iron and silicon. Used to add silicon to iron and steel. Ferrosilicon is an odorless, crystalline solid metal. It is flammable and can react explosively with oxidizing materials. In the presence of moisture or water it may emit toxic and explosive fumes. It is used in magnesium processing. OtherSolid Odorless metal; [CAMEO] Grey metallic solid; Insoluble in water; [Globe Metallurgical MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


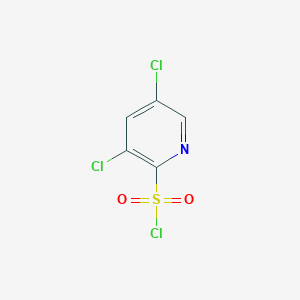
![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
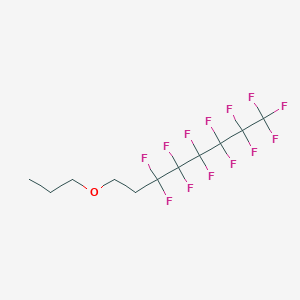

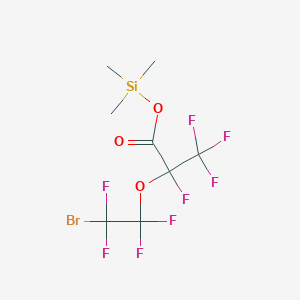
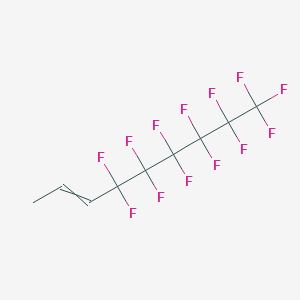
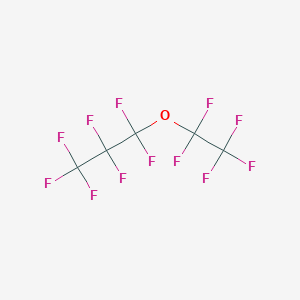
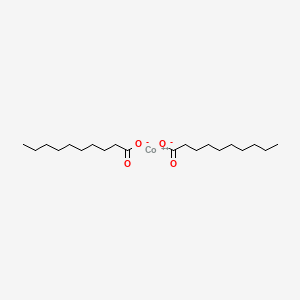
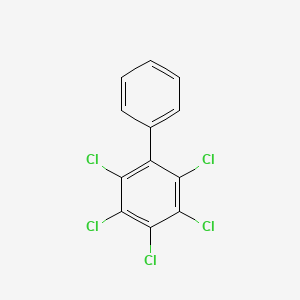
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate](/img/structure/B8270453.png)

